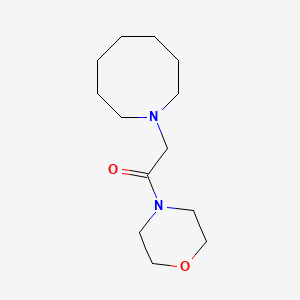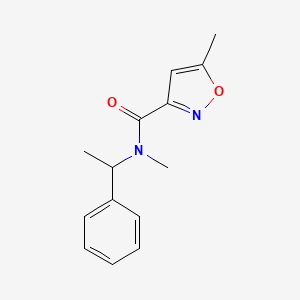![molecular formula C17H26N2O2 B7566337 N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, the use of U-47700 has been associated with numerous adverse effects, including respiratory depression and death. Despite these risks, U-47700 has also been studied for its potential use in scientific research.
Mechanism of Action
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that ultimately result in the inhibition of pain signaling.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have sedative and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide for use in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain signaling pathways. Additionally, its shorter duration of action and lower risk of respiratory depression make it a safer alternative to other opioids for use in animal studies.
However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide also has limitations for use in lab experiments. Its potent analgesic effects can make it difficult to assess other physiological and behavioral measures, such as locomotor activity or anxiety. Additionally, its potential for abuse and associated risks make it a controversial tool for use in scientific research.
Future Directions
Despite its potential use in scientific research, the risks associated with N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide have led to increased regulation and scrutiny of its use. Future research in this area may focus on the development of safer and more effective alternatives to N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide for use in pain management and scientific research. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide and its potential for abuse.
Synthesis Methods
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,5-dimethylphenethylamine with methylamine to form N-methyl-2,5-dimethylphenethylamine. This compound is then reacted with 4-methoxypiperidine-1-carboxylic acid to form N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide.
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects, similar to other opioids such as morphine. However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide has also been shown to have a shorter duration of action and a lower risk of respiratory depression compared to other opioids.
properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-13(2)16(11-12)14(3)18-17(20)19-9-7-15(21-4)8-10-19/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVYTIUYBUXZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)







![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
